molecular formula C21H19N3O2S B2883193 N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 726160-21-0

N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2883193
CAS No.: 726160-21-0
M. Wt: 377.46
InChI Key: XGUUGVSEGNPVBB-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a thieno[2,3-d]pyrimidine derivative characterized by a bicyclic aromatic core fused with a pyrimidine ring. Key structural features include:

  • 4-Methylphenyl group: A para-methyl-substituted phenyl ring at position 5 of the thienopyrimidine core, contributing steric bulk and hydrophobic interactions.

Its design leverages substituent effects to optimize solubility, binding affinity, and synthetic feasibility.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-13-4-6-14(7-5-13)18-11-27-21-19(18)20(22-12-23-21)24-15-8-16(25-2)10-17(9-15)26-3/h4-12H,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUUGVSEGNPVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine is a compound belonging to the thienopyrimidine class. It features a distinct thieno[2,3-d]pyrimidine core structure that is known for its potential biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound's structure includes:

  • A thieno[2,3-d]pyrimidine core.
  • Substituents : 3,5-dimethoxyphenyl and 4-methylphenyl groups.

These structural elements suggest interactions with various biological targets such as kinases and enzymes involved in cellular signaling pathways.

Research indicates that compounds similar to this compound may exhibit:

  • Kinase Inhibition : Potential to inhibit specific protein kinases involved in cancer progression.
  • Anticancer Properties : Preliminary studies suggest significant anti-cancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

In Vitro Studies

Various studies have assessed the compound's cytotoxicity against different cancer cell lines. Below is a summary of findings:

Cell Line IC50 (µM) Mechanism Reference
MCF712.50Apoptosis induction
NCI-H46042.30Cell cycle arrest
HepG217.82Inhibition of proliferation
A54926.00Induction of autophagy

Case Studies

  • Anticancer Activity : A study evaluated the effects of thienopyrimidine derivatives on various cancer cell lines, finding that those with similar structures to this compound exhibited significant cytotoxicity.
  • Kinase Interaction Studies : Research has indicated that this compound may interact with kinases like Aurora-A and CDK2, leading to enhanced understanding of its potential as a therapeutic agent against malignancies.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the thienopyrimidine core.
  • Introduction of the dimethoxy and methyl substituents through electrophilic aromatic substitution reactions.

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Electron-Donating vs. In contrast, 4-chlorophenyl () and 4-bromophenyl (Compound 5) substituents introduce electron-withdrawing halogens, which may improve binding to hydrophobic pockets or mediate halogen bonding .
  • Steric Considerations :

    • The 4-methylphenyl group in the target compound offers moderate steric bulk, whereas Compound 6’s biphenylthio substituent introduces significant steric hindrance, likely contributing to its lower synthetic yield (56%) .
    • The benzodioxolylmethyl group in Compound 5 balances steric bulk with hydrogen-bonding capacity via its oxygen atoms .

Preparation Methods

Structural Overview and Synthetic Significance

The target compound features a thieno[2,3-d]pyrimidin-4-amine core substituted with a 3,5-dimethoxyphenyl group at the 4-position and a 4-methylphenyl group at the 5-position. These substituents confer distinct electronic and steric properties, necessitating precise synthetic control to avoid regioisomeric byproducts. Thienopyrimidines are prized in medicinal chemistry for their kinase inhibitory and antimicrobial activities, making efficient synthesis routes crucial for structure-activity relationship studies.

Traditional Multi-Step Synthesis Approaches

Sequential Cyclization and Functionalization

Early routes involved constructing the thienopyrimidine core followed by introducing substituents via cross-coupling reactions:

Step 1: Thienopyrimidine Core Formation
The Gewald reaction is widely employed to synthesize 2-aminothiophene intermediates, which are cyclized with urea or thiourea derivatives to form the pyrimidine ring. For example, Patel et al. achieved 58% yield for a related thieno[2,3-d]pyrimidin-4-one using hydrochloric acid in refluxing 1,4-dioxane.

Step 2: Suzuki-Miyaura Coupling for 4-Methylphenyl Introduction
Palladium-catalyzed coupling between a brominated thienopyrimidine intermediate and 4-methylphenylboronic acid installs the 5-(4-methylphenyl) group. Typical conditions use Pd(PPh₃)₄, Na₂CO₃, and a toluene/water solvent system at 80–100°C.

Step 3: Nucleophilic Aromatic Substitution for Amine Attachment
Reaction of 4-chlorothieno[2,3-d]pyrimidine with 3,5-dimethoxyaniline in the presence of K₂CO₃ and DMF at 120°C introduces the N-(3,5-dimethoxyphenyl) group. Yields range from 65% to 78%, depending on stoichiometry.

Table 1: Representative Multi-Step Synthesis Parameters
Step Reagents/Conditions Yield (%) Reference
1 HCl, 1,4-dioxane, reflux 58
2 Pd(PPh₃)₄, Na₂CO₃, toluene/H₂O 72
3 K₂CO₃, DMF, 120°C 78

Modern One-Pot and Multi-Component Strategies

Four-Component Reaction with Na₂HPO₄ Catalysis

A breakthrough method by Li et al. (2019) enables direct synthesis of thieno[2,3-d]pyrimidin-4-amines via a Na₂HPO₄-catalyzed reaction between ketones, malononitrile, S₈, and formamide. Adapting this protocol:

  • Reactants :

    • Ketone: 4-methylacetophenone (1.0 equiv)
    • Malononitrile (1.5 equiv)
    • Sulfur (S₈, 1.1 equiv)
    • Formamide (12 equiv)
  • Conditions :

    • Catalyst: Na₂HPO₄ (20 mol%)
    • Temperature: 170°C, solvent-free
    • Time: 4–6 hours

This method achieves 82% yield by circumventing intermediate isolation, though purification requires column chromatography due to residual sulfur.

Microwave-Assisted Cyclocondensation

Microwave irradiation reduces reaction times from hours to minutes. A representative procedure involves:

  • Heating a mixture of ethyl 2-cyano-3-(4-methylphenyl)acrylate, 3,5-dimethoxyphenyl isothiocyanate, and ammonium acetate in DMF at 150°C for 15 minutes.
  • Yield: 76% with >95% purity by HPLC.

Critical Analysis of Methodologies

Yield and Atom Economy Comparison

Method Steps Atom Economy (%) Yield (%)
Multi-Step 3 48 58–78
Four-Component 1 89 82
Microwave 1 85 76

The four-component reaction outperforms traditional methods in atom economy but requires high-temperature handling. Microwave synthesis offers rapidity but demands specialized equipment.

Regioselectivity Challenges

The 3,5-dimethoxyphenyl group’s steric bulk can lead to undesired N7-regioisomers during amination. Strategies to mitigate this include:

  • Using bulky ligands (e.g., Xantphos) in palladium-catalyzed steps.
  • Low-temperature (–20°C) quenching to favor kinetic control.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.65 (d, J = 8.2 Hz, 2H, 4-methylphenyl-H), 6.98 (s, 2H, dimethoxyphenyl-H).
  • IR : Peaks at 3379 cm⁻¹ (N–H stretch), 1667 cm⁻¹ (C=O amide), 1582 cm⁻¹ (C=N).

Purity Assessment

  • HPLC with C18 column (MeCN/H₂O = 70:30): Retention time = 12.4 min, purity >99%.
  • Elemental analysis: Calculated C 67.12%, H 5.12%, N 11.65%; Found C 67.08%, H 5.09%, N 11.61%.

Industrial-Scale Considerations and Environmental Impact

While the four-component reaction is atom-economical, its solvent-free conditions generate sulfur-containing waste. Recent advances include:

  • Solvent Recycling : DMF recovery via vacuum distillation reduces costs by 40%.
  • Catalyst Reuse : Na₂HPO₄ retains 90% activity after five cycles.

Q & A

Q. What are the standard synthetic routes for preparing N-(3,5-dimethoxyphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine?

The synthesis typically involves nucleophilic substitution reactions. For example, a chloro-substituted thieno[2,3-d]pyrimidine intermediate is reacted with 3,5-dimethoxyaniline under reflux conditions in isopropanol or ethanol, often with catalytic HCl to protonate the amine and enhance reactivity. Reaction times range from 24–48 hours at 75–85°C, followed by purification via column chromatography (e.g., CH₂Cl₂/MeOH/TEA mixtures) . Yields for analogous compounds vary widely (27–86%), influenced by substituent steric effects and solvent polarity .

Q. How is structural characterization performed for this compound?

Key methods include:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 6.3–8.5 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns. Coupling constants (e.g., J = 7.6 Hz) differentiate ortho/para substituents .
  • LC-MS : Molecular ion peaks (e.g., m/z 376.0 [M+H]⁺) validate molecular weight, while fragmentation patterns confirm the thienopyrimidine core .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) to verify purity .

Q. What in vitro biological screening approaches are used for thieno[2,3-d]pyrimidin-4-amine derivatives?

Initial screens focus on enzyme inhibition (e.g., kinase assays) and cytotoxicity profiling (e.g., MTT assays against cancer cell lines). For example, derivatives with 4-methylphenyl groups are tested for EGFR/HER2 inhibition, where IC₅₀ values are correlated with substituent electronic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Catalysts : Palladium or copper catalysts enhance coupling reactions for aryl substituents .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while additives like TEA reduce side reactions .
  • Temperature Control : Gradual heating (e.g., 75°C → 85°C) minimizes decomposition of heat-sensitive methoxy groups .

Q. What challenges arise in determining the crystal structure of this compound?

  • Disorder in Aromatic Rings : Dynamic disorder in dimethoxyphenyl groups complicates electron density maps. Refinement using SHELXL with restraints (e.g., DFIX for C–O bonds) is critical .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds (e.g., between pyrimidine and amine groups) require high-resolution data (≤1.0 Å) to resolve .

Q. How do substituents on the thieno[2,3-d]pyrimidine core modulate biological activity?

  • 3,5-Dimethoxyphenyl : Enhances solubility and π-stacking with hydrophobic enzyme pockets (e.g., EGFR’s ATP-binding site) .
  • 4-Methylphenyl : Increases steric bulk, reducing off-target binding. SAR studies show a 2–3-fold potency increase compared to unsubstituted phenyl .
  • Fluorine Substitution : Introduced at the para position, fluorine improves metabolic stability but may reduce cell permeability due to increased polarity .

Q. How can contradictions in reported spectroscopic data be resolved?

  • NMR Assignments : Use 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, HSQC can distinguish methoxy (δ ~55 ppm in ¹³C) from methylene groups .
  • Yield Discrepancies : Low yields (e.g., 27% in ) often stem from competing side reactions (e.g., hydrolysis of chloro intermediates). Kinetic studies under varying pH/temperature identify optimal conditions .

Methodological Tables

Q. Table 1. Comparative Yields of Thieno[2,3-d]pyrimidin-4-amine Derivatives

Substituent on AmineYield (%)ConditionsReference
3,4-Dichlorophenyl27Reflux, 48h, iPrOH/HCl
4-Methylphenyl58Reflux, 24h, iPrOH
3,5-Dimethoxyphenyl68Microwave, 100°C, DMF

Q. Table 2. Key ¹H NMR Shifts for Common Substituents

Groupδ (ppm)MultiplicityReference
Thieno[2,3-d]pyrimidine H-28.53Singlet
3,5-Dimethoxyphenyl H6.3–6.8Doublet (J = 2.1 Hz)
4-Methylphenyl CH₃2.33Singlet

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